(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Overview
Description
Nivalenol is a mycotoxin belonging to the trichothecene group, primarily produced by fungi of the Fusarium species . These fungi are prevalent in temperate regions and can contaminate various agricultural products, including cereal crops . Nivalenol is known for its strong cytotoxicity and poses significant health risks to both humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nivalenol is synthesized through a series of enzymatic reactions starting from farnesyl pyrophosphate . The initial cyclization reaction to trichodiene is catalyzed by terpene cyclase trichodiene synthase (Tri5), followed by several oxidation reactions catalyzed by cytochrome P450 monooxygenase (encoded by TRI4) . These reactions introduce hydroxyl groups and other functional groups necessary for the formation of nivalenol .
Industrial Production Methods: Industrial production of nivalenol involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin . The fungi are grown on suitable substrates, such as cereal grains, under moist and cool conditions to promote the production of nivalenol .
Chemical Reactions Analysis
Types of Reactions: Nivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives of nivalenol, while reduction reactions can produce deoxygenated forms .
Scientific Research Applications
Nivalenol has several scientific research applications across various fields:
Mechanism of Action
Nivalenol exerts its effects through several molecular pathways. One of the primary mechanisms is the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This pathway plays a crucial role in regulating immune responses and inflammation . Nivalenol also induces DNA damage and apoptosis, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Deoxynivalenol: Another trichothecene mycotoxin produced by Fusarium species, known for its immunosuppressive effects.
T-2 Toxin: A highly toxic trichothecene mycotoxin with potent cytotoxic and immunosuppressive properties.
Fusarenon X: A trichothecene mycotoxin structurally related to nivalenol, also produced by Fusarium species.
Nivalenol’s unique combination of hydroxyl groups and its specific effects on cellular pathways distinguish it from these similar compounds .
Properties
IUPAC Name |
(1R,2R,3R,7R,9S,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15/h3,7,9-12,16,18-20H,4-5H2,1-2H3/t7-,9-,10-,11+,12+,13+,14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOTXHQERFPCBU-NLQGNSOMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@H](C1=O)O)([C@@]3([C@@H]([C@H]([C@@H]([C@@]34CO4)O2)O)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Nivalenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6362 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in polar organic solvents | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |
Record name | NIVALENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Trichothecenes, such as nivalenol, inhibit peptidyl transferase with subsequent inhibition of peptide bond formation. The target organelle of trichothecene action is the 60S subunit of eukaryotic ribosomes, the protein inhibition activity correlating well with ribosome affinity. The mechanism of protein inhibition can be of two types: one is the inhibition of the initial step of protein synthesis (I-type) and the other the inhibition of the elongation-termination step (ET-type). Nivalenol is acting on the initial step of protein synthesis with an ID50 of 2.5 mg/mL in rabbit reticulocytes . Being potent direct and indirect inhibitors of protein, deoxyribonucleic (DNA) and ribonucleic (RNA) acids synthesis, trichothecenes are especially toxic to tissues with a high cell proliferation rate., Nivalenol rapidly inhibited protein synth both in HELA cells and in yeast spheroblasts. Nivalenol was a potent and highly selective inhibitor of polypeptide chain initiation in eukaryotes., Deoxynivalenol (DON) and nivalenol (NIV), trichothecene mycotoxins, are secondary metabolites produced by Fusarium fungi. Trichothecene mycotoxins cause immune dysfunction, thus leading to diverse responses to infection. The present study evaluated the effect of DON and NIV on nitric oxide (NO) production by RAW264 cells stimulated with lipopolysaccharide (LPS). LPS-induced NO production was reduced in the presence of these toxins. The transcriptional activation and expression of inducible NO synthase (iNOS) by LPS were also repressed by these toxins. DON or NIV inhibited LPS-induced expression of interferon-beta (IFN-beta), which plays an indispensable role in LPS-induced iNOS expression. These results indicate that DON and NIV inhibit the LPS-induced NO and IFN-beta production, which both play an important role for host protection against invading pathogens, and suggests that the inhibition of these factors may be involved in the immunotoxic effects of these mycotoxins. | |
Details | PMID:19857559, Sugiyama K et al; Toxicol Lett 192 (2): 150-4 (2010) | |
Record name | NIVALENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Crystals | |
CAS No. |
23282-20-4 | |
Record name | Nivalenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIVALENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
222-223 °C, decomposes | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1237 | |
Record name | NIVALENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3517 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.